n-(3-Methoxybenzoyl)glycine
Overview
Description
Scientific Research Applications
Synthesis and Characterization in Chemical Compounds
N-(3-Methoxybenzoyl)glycine has been involved in the synthesis and characterization of various chemical compounds. For instance, the synthesis of bis-1,3,4-oxadiazole containing glycine moiety demonstrated activation on certain enzyme activities and had inhibitory effects on others, indicating potential biochemical applications (Tomi, Al-qaisi, & Al-Qaisi, 2010). Additionally, a study focused on the synthesis of 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid highlighted the potential of using ionic liquids as green solvents in chemical synthesis processes (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, N-(3-Methoxybenzoyl)glycine derivatives have been explored for their potential in drug synthesis. A study on the synthesis of novel hypoglycemic compounds involved the creation of glycine derivatives, highlighting their potential role in treating insulin resistance and high blood sugar (Yang, 2009). Furthermore, the compound has been used in the preparation of 4-Hydroxy-3,5-dimethoxybenzoyl glycine, which is a precursor for synthesizing other medicinal compounds (Shou, 2004).
Biochemical and Environmental Studies
In biochemical research, studies have explored the roles of glycine and its derivatives in various biological processes. For instance, research on glycine betaine and proline in plants suggested that these compounds might help in improving plant resistance to abiotic stress, indicating the broader role of glycine derivatives in environmental biology (Ashraf & Foolad, 2007).
Safety And Hazards
properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-3-7(5-8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKBHIBVUXBFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342890 | |
Record name | n-(3-methoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Methoxybenzoyl)glycine | |
CAS RN |
57728-61-7 | |
Record name | N-(3-Methoxybenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57728-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-(3-methoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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